![molecular formula C14H11N3O4S B5764704 1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves reactions between substituted 1H-1,2,4-triazole and various electrophiles or alkylating agents under specific conditions. For example, novel derivatives have been synthesized through reactions involving chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux, indicating a method that might be adaptable for the synthesis of the target compound (Wei-yong Liu et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, revealing detailed geometric parameters and dihedral angles that define the spatial arrangement of the molecular framework. This information is crucial for understanding the reactivity and interaction of such molecules with biological targets or other chemical entities (V. Kesternich et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazole derivatives are diverse and include alkylations, acylations, and cyclizations. These reactions are fundamental for creating a wide range of compounds with varying properties and potential applications. For instance, the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones has been reported, showcasing the versatility of these reactions in synthesizing pharmacologically relevant molecules (L. Labanauskas et al., 2004).
Physical Properties Analysis
The physical properties of compounds containing 1,2,4-triazole units, such as solubility, melting points, and optical properties, are influenced by their molecular structure. For example, the optical properties of ferrocenyl-1,2,4-triazole derivatives were studied, showing absorption and emission characteristics that might be similar to the compound of interest, providing insights into its potential physical properties (Wei-yong Liu et al., 2010).
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-8-3-4-9(10(19)6-8)11(20)7-22-14-15-13(16-17-14)12-2-1-5-21-12/h1-6,18-19H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVTIACTINVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dihydroxyphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
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